(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a brominated pyridine ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the bromination of pyridine derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and developing new therapeutic agents.
Medicine
Medically, (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has potential applications in drug discovery. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals targeting specific diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: Another brominated compound with different reactivity and applications.
tert-Butyl carbamate: A compound with a similar functional group but different structural features.
Zwitterions: Compounds with both positive and negative charges, offering unique chemical properties.
Uniqueness
What sets (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone apart is its spirocyclic structure combined with a brominated pyridine ring. This unique combination provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a brominated pyridine ring and a spirocyclic moiety that contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyridine and spirocyclic structures. For instance, compounds with related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A notable study investigated the biological activity of a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which exhibited promising anticancer properties. The following table summarizes the findings from this study:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
HeLa | TBD | Apoptosis induction |
MCF-7 | TBD | Antiangiogenic activity |
The compound BPU showed effective cytotoxicity across various cell lines, with the Jurkat cells being particularly sensitive. The mechanism involved cell cycle arrest and apoptosis, which are critical pathways for anticancer activity .
Antimicrobial Activity
The antimicrobial potential of compounds with spirocyclic structures has also been explored. For example, spirocycle MmpL3 inhibitors have been shown to possess efficacy against Mycobacterium tuberculosis.
Research Findings on Antimicrobial Efficacy
A study on related spirocyclic compounds indicated their effectiveness against M. tuberculosis, as summarized below:
Compound | MIC (µM) | Target |
---|---|---|
Compound 29 | 3 | MmpL3 enzyme |
Compound 35 | TBD | MmpL3 enzyme |
These compounds demonstrated concentration-dependent killing of M. tuberculosis, indicating their potential as therapeutic agents against resistant strains .
Safety and Toxicity Profile
While exploring the biological activity, it is crucial to consider the safety profile of the compound:
- Skin Irritation : Causes skin irritation.
- Eye Damage : Can cause serious eye damage.
These safety concerns highlight the importance of further toxicological evaluations to ensure safe application in therapeutic settings .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-12-8-11(9-16-10-12)13(18)17-4-2-14(3-5-17)19-6-1-7-20-14/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQPOOPYPOEGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CN=C3)Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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